Sodium bromate

Vue d'ensemble

Description

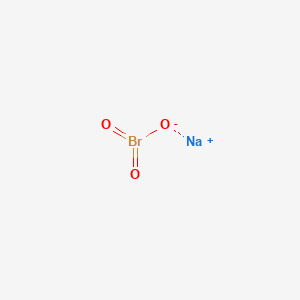

Sodium bromate is an inorganic compound with the chemical formula NaBrO₃. It is the sodium salt of bromic acid and appears as a colorless or white crystalline solid. This compound is a strong oxidizing agent and is primarily used in various industrial applications, including dyeing processes, hair-perming agents, and as a chemical agent in gold mining .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium bromate can be synthesized through several methods:

Electrolysis of Sodium Bromide Solution: This method involves the electrolysis of a sodium bromide solution at temperatures between 65°C and 70°C. The process uses lead dioxide or iron anodes and stainless steel or copper cathodes. Dichromate is often added to the solution to facilitate the reaction.

Reaction with Sodium Carbonate and Bromine: Another method involves reacting bromine with a heated solution of sodium carbonate in the presence of chlorine gas as the oxidizing agent.

Industrial Production Methods: The industrial production of this compound typically follows the electrolysis method due to its efficiency and ability to recycle unoxidized bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Redox Reactions

Sodium bromate engages in electron-transfer processes, often acting as an oxidizing agent in acidic media.

Reaction with Iodine

In acidic solutions (pH 1.5–2.5), this compound reacts with iodine in a four-stage mechanism :

-

Induction Period : Acidified bromate generates catalytic species (likely HOBr).

-

Iodine Consumption :

Rate dependence: .

-

Iodine Bromide Disproportionation :

-

Bromine Formation : Residual bromide reacts with bromate to yield bromine.

Reaction with Reducing Agents

This compound oxidizes thiourea under alkaline conditions :

It also reacts with phenols, converting them to quinones, and oxidizes fatty acids to α-keto acids .

Bromination Reactions

NaBrO₃ serves as a brominating agent for aromatic compounds with deactivating substituents under acidic conditions :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Nitrobenzene | 3-Bromo-nitrobenzene | 85–98% | 40–100°C, H₂SO₄ |

| Benzoic Acid | 3-Bromo-benzoic acid | 90% | Aqueous slurry, 60°C |

| Benzaldehyde | 3-Bromo-benzaldehyde | 95% | H₂SO₄, 80°C |

The mechanism involves bromate decomposition to generate electrophilic bromine species (e.g., Br⁺) .

Oscillating Reactions

In the Belousov-Zhabotinsky reaction, NaBrO₃ participates in a redox cycle with malonic acid and ferroin indicator :

-

Bromate oxidizes malonic acid to bromomalonic acid.

-

Ferroin (Fe²⁺) is oxidized to Fe³⁺, turning the solution blue.

-

Bromomalonic acid reduces Fe³⁺ back to Fe²⁺, restoring the red color.

This cycle repeats, creating oscillations between red and blue states.

Hazardous Reactions

This compound reacts violently with incompatible substances :

| Incompatible Substance | Reaction Outcome |

|---|---|

| Sulfuric Acid | Combustion or explosion |

| Aluminum Powder | Explosion via heat/friction |

| Ammonium Compounds | Releases toxic gases (e.g., NH₃, Br₂) |

| Sulfur/Phosphorus | Forms explosive mixtures |

| Organic Materials | Ignition due to exothermic oxidation |

Electrolytic Oxidation :

Thermal Decomposition:

Above 381°C, NaBrO₃ decomposes to NaBr and oxygen :

This compound’s reactivity underscores its utility in organic synthesis and industrial processes, but its strong oxidizing nature necessitates stringent safety protocols to mitigate explosion and toxicity risks .

Applications De Recherche Scientifique

Sodium bromate has a wide range of applications in scientific research:

Mécanisme D'action

Sodium bromate can be compared with other similar compounds such as sodium chlorate and sodium iodate:

Sodium Chlorate (NaClO₃): Like this compound, sodium chlorate is a strong oxidizing agent used in bleaching and disinfection processes.

Sodium Iodate (NaIO₃): Sodium iodate is also an oxidizing agent but is primarily used in analytical chemistry and as a reagent in iodometry.

Uniqueness of this compound: this compound’s strong oxidizing properties and its ability to participate in a wide range of chemical reactions make it a versatile compound in both research and industrial applications. Its stability and ease of handling compared to liquid bromine or hypobromous acid solutions further enhance its utility .

Comparaison Avec Des Composés Similaires

- Sodium Chlorate (NaClO₃)

- Sodium Iodate (NaIO₃)

- Potassium Bromate (KBrO₃)

- Calcium Bromate (Ca(BrO₃)₂)

Activité Biologique

Sodium bromate (NaBrO₃) is an inorganic compound that has garnered attention due to its various biological effects, including its potential toxicological impacts and its applications in different fields. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is primarily used as an oxidizing agent in various industrial processes, including the production of bromine and as a bleaching agent in textiles. Its chemical structure allows it to participate in redox reactions, making it useful in organic synthesis as well.

Overview of Toxicological Effects

Numerous studies have evaluated the toxicological effects of this compound, particularly focusing on its carcinogenic potential and effects on various organ systems. The following table summarizes key findings from significant studies:

Study on Tg.AC Hemizygous Mice

In a study involving Tg.AC hemizygous mice, this compound was administered via dermal application and drinking water. The results indicated:

- Body Weight : Mice exposed to higher concentrations exhibited significant weight loss compared to control groups.

- Hematological Changes : There were minimal decreases in hematocrit and hemoglobin levels, particularly in females receiving higher doses (256 mg/kg) at the 26-week mark.

- Nephropathy : A significant incidence of nephropathy was observed in males receiving 128 mg/kg and above .

p53 Haploinsufficient Mice Study

Similar studies conducted on p53 haploinsufficient mice revealed:

- Micronucleus Formation : Increased frequency of micronucleated erythrocytes was noted across both genders at all doses.

- No Tumorigenesis : Despite the observed toxicological effects, there were no increases in tumor incidence over the study duration .

The biological activity of this compound is primarily attributed to its oxidative properties. It can induce oxidative stress leading to cellular damage, which may contribute to its toxicological profile. The mechanism includes:

Propriétés

IUPAC Name |

sodium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXNAKZDHHEHPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO3, BrNaO3 | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023837 | |

| Record name | Sodium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bromate appears as a white crystalline solid. May explode under prolonged exposure to heat or fire. Used in chemical analysis., Colorless or white odorless solid; [Merck Index] White odorless powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water (g/100 g water): 27.5 at 0 °C; 48.8 at 40 °C; 62.6 at 60 °C; 75.8 at 80 °C; 90.8 at 100 °C, In water, 39.4 g/100 g at 25 °C, In water (g/100 g water): 36.4 at 20 °C, Soluble in water, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 36.4 | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.200 g/cu cm, Relative density (water = 1): 3.34 | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals or white powder, Colorless cubic crystals, Colorless crystal or powder | |

CAS No. |

7789-38-0 | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54JK6453O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

381 °C decomposes with oxygen evolution | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.